2-[(4-Chlorophenyl)(methyl)amino]acetic acid hydrochloride
Overview
Description
2-[(4-Chlorophenyl)(methyl)amino]acetic acid hydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of a chlorophenyl group attached to an amino acid backbone
Mechanism of Action
- The primary target of this compound is not explicitly mentioned in the available literature. However, it’s essential to consider its structural features. The compound contains an indole nucleus, which is a significant heterocyclic system found in various natural products and drugs . These compounds often interact with specific receptors or enzymes in biological systems.
- The compound likely interacts with its target through hydrogen bonding, electrostatic interactions, and π–π stacking interactions. These interactions play a crucial role in determining its efficacy and specificity .
- Unfortunately, specific biochemical pathways affected by this compound are not well-documented. However, indole derivatives, in general, exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant properties .
Target of Action
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)(methyl)amino]acetic acid hydrochloride typically involves the reaction of 4-chlorobenzylamine with glyoxylic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as hydrochloric acid. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)(methyl)amino]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Chlorophenyl)(methyl)amino]acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and its use in drug development.
Industry: Used in the production of various chemical intermediates and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
(S)-(2-Chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetic acid hydrochloride: A related compound with similar structural features.
Thiazole derivatives: Compounds containing thiazole rings that exhibit similar biological activities.
Uniqueness
2-[(4-Chlorophenyl)(methyl)amino]acetic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-chloro-N-methylanilino)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-11(6-9(12)13)8-4-2-7(10)3-5-8;/h2-5H,6H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUFCHOCTYSIJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=CC=C(C=C1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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